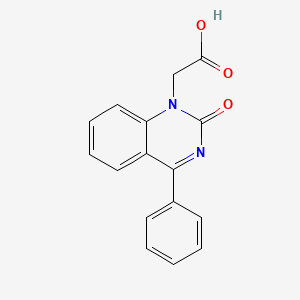
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid, also known as QAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. QAA is a derivative of quinazoline and has a molecular formula of C17H12N2O3.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- The oxidative decarboxylative amination of arylacetic acids, facilitated by copper catalysis under an oxygen atmosphere, presents a novel method for synthesizing 2-arylquinazolines. This process is significant for its use of molecular oxygen as the oxidant and its capability to produce these compounds efficiently through multiple C–N bond formations, offering a greener alternative with H2O and CO2 as the only wastes (Yan et al., 2016).
- A study on the cyclopalladation of (S)-2-tert-butyl-4-phenyl-2-oxazoline highlighted the endo-effect-driven regioselectivity, revealing insights into the structural conformation and potential applications of the resulting palladium complexes in catalysis and organic synthesis (Mawo et al., 2007).
Biological Activities
- Quinazoline derivatives have shown promising antimicrobial activities. For instance, novel quinazolinyl acetamides were synthesized for evaluating their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency compared to standard drugs, highlighting their potential in medical applications (Alagarsamy et al., 2015).
- Another research effort synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, where specific derivatives showed good activity against standard drugs. This suggests the relevance of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
- Further research into quinazoline derivatives has indicated their potential as anticancer agents. A study investigating heterocyclic compounds from 4h-3,1-benzoxazin-4-one derivatives revealed that some target compounds exhibited selective anticancer activity, underscoring the therapeutic potential of quinazoline frameworks in oncology (Abdel-Rahman, 2005).
Eigenschaften
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)15(17-16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHAUCCAQVAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

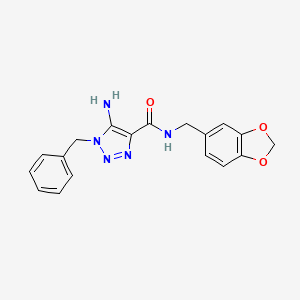
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)
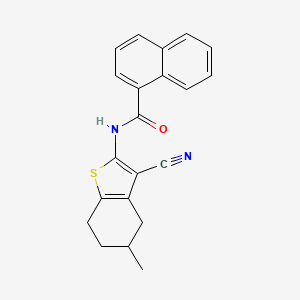

![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

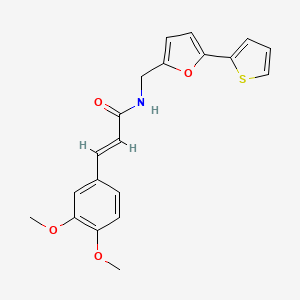

![2-cyano-3-(dimethylamino)-N'-[(4-fluorophenyl)methylene]acrylohydrazide](/img/structure/B2719019.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)
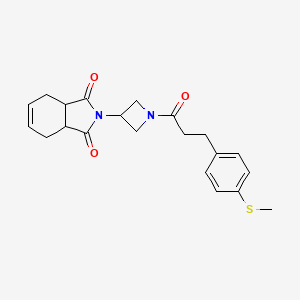
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)
![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)